

Technical Support Center: Gadopiclenol Administration in Renally Impaired Animal Subjects

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Compound of Interest		
Compound Name:	Gadopiclenol	
Cat. No.:	B1258881	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **Gadopiclenol** in animal subjects with renal impairment. The following information is compiled from preclinical safety and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of **Gadopiclenol** necessary for animal subjects with renal impairment?

Based on preclinical and clinical studies, no dose adjustment for **Gadopiclenol** is generally recommended for subjects with renal impairment.[1][2][3] Preclinical studies in various species, including rats and dogs, have shown **Gadopiclenol** to be well-tolerated even at high doses, providing a high safety margin.[4][5][6] While renal impairment prolongs the elimination half-life, clearance remains complete or nearly complete.[1][3]

Q2: What is the safety profile of **Gadopiclenol** in renally impaired animal models?

Gadopiclenol has demonstrated a favorable safety profile in preclinical studies involving renally impaired animal models. In a study with renally impaired rats, **Gadopiclenol** administration was not associated with the morbidity, mortality, or skin lesions observed with some other gadolinium-based contrast agents (GBCAs), such as gadodiamide.[1][7] The primary histological finding in some animal studies, both with and without renal impairment,







was renal tubular vacuolation, which is a known effect for this class of compounds and was not associated with any physiological consequence on kidney function.[4][5][6]

Q3: How does renal impairment affect the pharmacokinetics and clearance of **Gadopiclenol** in animal subjects?

Surgically induced severe renal impairment in animal models results in the delayed clearance of GBCAs.[5] In human subjects, which is reflective of the general physiological process, the elimination half-life of **Gadopiclenol** is prolonged with the increasing severity of renal impairment.[1][3][8] Despite the delay, urinary excretion of unchanged **Gadopiclenol** is nearly complete.[1][3] In Beagle dogs with normal renal function, approximately 98% of the injected dose is excreted in urine within 48 hours.[8]

Q4: What doses of **Gadopiclenol** have been tested in preclinical safety studies?

In preclinical studies, **Gadopiclenol** has been tested at a range of doses. Safety pharmacology and toxicology studies have been conducted in mice, rats, dogs, rabbits, and guinea pigs.[4] For example, repeated-dose toxicity studies in rats and dogs used intravenous doses up to 1.0 and 0.6 mmol/kg/day, respectively.[6] Pharmacokinetic studies in Beagle dogs have used an intravenous bolus injection of 0.2 mmol/kg of ¹⁵³Gd-**gadopiclenol**.[9] The no-observed-adverse-effect-level (NOAEL) values are significantly higher than the intended human diagnostic dose, indicating a high safety margin.[4][5]

Q5: How does **Gadopiclenol** compare to other GBCAs in renally impaired animal models?

In studies with renally impaired rats, **Gadopiclenol** showed a better safety profile compared to the linear GBCA gadodiamide, with no associated mortality or skin lesions.[1][7] The gadolinium (Gd) concentrations in the skin for **Gadopiclenol** were statistically similar to other macrocyclic GBCAs like gadoterate and gadobutrol.[1]

Troubleshooting Guide



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Problem/Issue	Potential Cause & Solution/Recommendation	
Unexpected Adverse Events in Renally Impaired Subjects	Potential Cause: The severity of the induced renal impairment model may lead to significantly delayed clearance, increasing exposure time. Individual animal sensitivity. Recommendation: 1. Review the established safety profile of Gadopiclenol. Preclinical studies show a high safety margin.[4][5] 2. Ensure the dose administered is in line with established preclinical protocols. 3. Compare findings with control groups and with data from other GBCAs. Gadopiclenol has shown a favorable safety profile compared to some linear agents in renally impaired rats.[1] 4. Monitor renal function parameters throughout the study.	
High Variability in Pharmacokinetic Data	Potential Cause: Inconsistent induction of the renal impairment model across subjects. Variability in fluid balance and cardiovascular status of the animals. Recommendation: 1. Standardize the protocol for inducing renal impairment to ensure a consistent level of dysfunction. 2. Ensure consistent hydration and care for all animal subjects post-procedure. 3. Increase the number of subjects to improve statistical power and account for biological variability.	
Higher than Expected Gadolinium Retention in Tissues	Potential Cause: Severely compromised renal clearance is the primary cause of retention for all GBCAs.[10] Recommendation: 1. Acknowledge that delayed clearance is an expected outcome of renal impairment.[5] 2. Refer to studies comparing Gd concentrations of different GBCAs. In renally impaired rats, Gd concentrations for Gadopiclenol were significantly lower than for gadodiamide in most tissues.[1] 3. If possible, perform longitudinal	



studies to assess the clearance over an extended period. Gadopiclenol has shown long-term stability in vivo in rat kidneys.[11]

Quantitative Data Summary

Table 1: No-Observed-Adverse-Effect-Level (NOAEL) from Repeated-Dose Toxicity Studies

Species	Dosing Period	NOAEL (mmol/kg/day)	Safety Margin vs. Human Dose (0.05 mmol/kg)	Reference
Rat	28 days	0.4	8x	[4]
Dog	28 days	0.25	44x (based on exposure)	[4]

Table 2: Pharmacokinetic Parameters of **Gadopiclenol** in Beagle Dogs (Normal Renal Function)

Parameter	Value
Dose	0.2 mmol/kg IV
Terminal Half-life (t½)	~1.5 - 2 hours
Excretion Route	Primarily renal
% Excreted in Urine (48h)	98%
Protein Binding	Not evidenced
Data derived from studies in animals with normal renal function provides a baseline for understanding deviations in renally impaired models.[8][9]	



Experimental Protocols

Protocol 1: Pharmacokinetic Study of 153Gd-Gadopiclenol in Beagle Dogs

- Objective: To determine the pharmacokinetic profile of radiolabeled **Gadopiclenol**.
- Subjects: Beagle dogs (3 male, 3 female).
- Procedure:
 - Administer a single intravenous (IV) bolus injection of 0.2 mmol/kg of ¹⁵³Gd-gadopiclenol into the cephalic vein.[9]
 - Collect blood samples via jugular vein venipuncture at 5, 15, 30 minutes, and 1, 2, 4, 6, 8,
 24, and 48 hours post-dose.[9]
 - Collect urine and feces quantitatively at predose and at 24-hour intervals for up to 168 hours post-dose.
 - Analyze samples for radioactivity to determine the concentration of the agent and calculate pharmacokinetic parameters.

Protocol 2: Long-Term In Vivo Stability Study in Rat Kidney

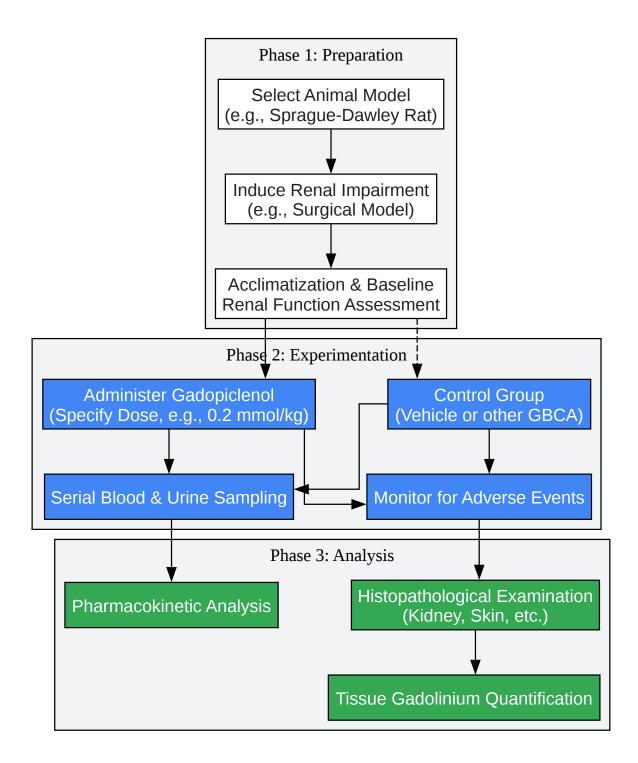
- Objective: To evaluate the in vivo stability of Gadopiclenol in the kidney over an extended period.
- Subjects: Nine-week-old female Sprague-Dawley rats.
- Procedure:
 - Administer 20 injections of **Gadopiclenol** over 5 weeks, reaching a cumulative dose of 6 mmol Gd/kg.[11]
 - House the animals for a 12-month observation period after the final injection.[11]
 - At the end of the observation period, euthanize the animals under general anesthesia (5% isoflurane) by exsanguination.[11]



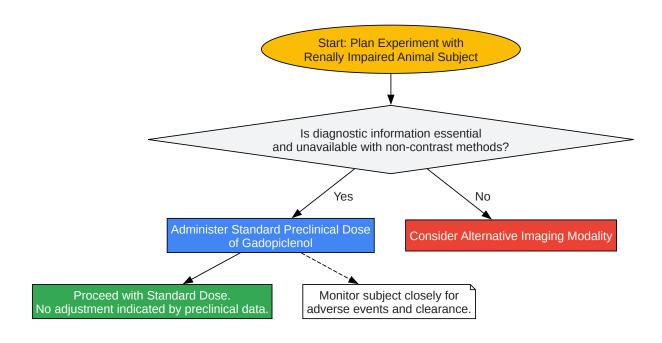
 Carefully sample the kidneys, snap-freeze them on dry ice, and store them at -80°C for subsequent analysis of gadolinium content and speciation.[11]

Visualizations









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References

- 1. researchgate.net [researchgate.net]
- 2. Elucirem, Vueway (gadopiclenol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Pharmacokinetics, Dialysability, and Safety of Gadopiclenol, a New Gadolinium-Based Contrast Agent, in Patients With Impaired Renal Function PubMed [pubmed.ncbi.nlm.nih.gov]

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- 4. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Safety, and Efficacy of Gadopiclenol in Pediatric Patients Aged 2 to 17 Years PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gadolinium-Based Contrast Agents in Kidney Disease: A Comprehensive Review and Clinical Practice Guideline Issued by the Canadian Association of Radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gadopiclenol: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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